molecular formula C26H24N4O2S B12049863 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476481-20-6

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12049863
CAS No.: 476481-20-6
M. Wt: 456.6 g/mol
InChI Key: HWQUJYDNFUHVFV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group, the 4-methylbenzylthio group, and the dimethyl groups. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

1,3-Dimethyl-8-((4-methylbenzyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

476481-20-6

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C26H24N4O2S/c1-17-11-13-18(14-12-17)16-33-25-27-23-22(24(31)29(3)26(32)28(23)2)30(25)15-20-9-6-8-19-7-4-5-10-21(19)20/h4-14H,15-16H2,1-3H3

InChI Key

HWQUJYDNFUHVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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